molecular formula C11H11NO2 B6283006 6-[(oxiran-2-yl)methoxy]-1H-indole CAS No. 70260-93-4

6-[(oxiran-2-yl)methoxy]-1H-indole

Cat. No.: B6283006
CAS No.: 70260-93-4
M. Wt: 189.21 g/mol
InChI Key: FNAUUGIPMZMODT-UHFFFAOYSA-N
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Description

6-[(oxiran-2-yl)methoxy]-1H-indole is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound is characterized by the presence of an indole ring substituted with an oxirane (epoxide) group at the 6-position and a methoxy group at the 2-position. It is commonly used in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(oxiran-2-yl)methoxy]-1H-indole typically involves the reaction of an indole derivative with an epoxide precursor. One common method involves the use of 6-hydroxyindole, which is reacted with an epoxide such as epichlorohydrin under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide to enhance the solubility of the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-[(oxiran-2-yl)methoxy]-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxidized products.

    Reduction: The compound can undergo reduction reactions to open the oxirane ring and form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group.

Major Products Formed

    Oxidation: Formation of diols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

6-[(oxiran-2-yl)methoxy]-1H-indole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(oxiran-2-yl)methoxy]-1H-indole involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of adducts. This reactivity is exploited in various applications, including drug development and chemical biology studies. The indole ring also contributes to the compound’s biological activity by interacting with specific receptors and enzymes.

Comparison with Similar Compounds

6-[(oxiran-2-yl)methoxy]-1H-indole can be compared with other similar compounds, such as:

    6-methoxyindole: Lacks the oxirane ring and has different reactivity and applications.

    2-(oxiran-2-yl)indole: Similar structure but with the oxirane ring at a different position, leading to different chemical properties and reactivity.

    6-(chloromethoxy)indole: Contains a chloromethoxy group instead of an oxirane ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in the presence of both the oxirane and methoxy groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

CAS No.

70260-93-4

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

6-(oxiran-2-ylmethoxy)-1H-indole

InChI

InChI=1S/C11H11NO2/c1-2-9(13-6-10-7-14-10)5-11-8(1)3-4-12-11/h1-5,10,12H,6-7H2

InChI Key

FNAUUGIPMZMODT-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)C=CN3

Purity

93

Origin of Product

United States

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